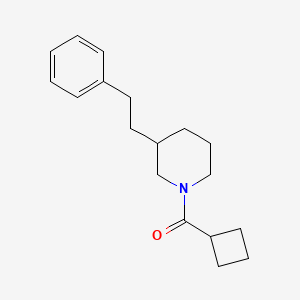

![molecular formula C20H18N2O3S B5976498 N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H14N2O3S. It has a molecular weight of 290.338 . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-phenyl-1-ethanamine was reacted with 4-acetamido benzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 to achieve N-{4-[(phenethylamino)sulfonyl]phenyl}acetamide . This was further reacted with different alkyl/aralkyl halides in polar aprotic solvent, N,N-dimethylformamide (DMF) and sodium hydride as base to afford various N-substituted derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) .Wirkmechanismus

Target of Action

N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide, also known as B8, primarily targets Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

B8 interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, disrupting the tetrahydrofolate synthesis pathway. As a result, DNA synthesis is hindered, leading to cell growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by B8 is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, B8 disrupts this pathway, leading to a decrease in tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption affects cell growth and proliferation .

Result of Action

B8 has been shown to have significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It exhibits a mucoprotective effect, reducing diarrhea score, mitigating weight loss, increasing feed intake, and improving survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, and mucin depletion, and reduces oxidative stress markers .

Vorteile Und Einschränkungen Für Laborexperimente

BPA has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the structure and function of this enzyme. BPA is also relatively easy to synthesize, which makes it readily available for use in research. However, BPA has some limitations, including its potential toxicity and the fact that it inhibits multiple enzymes, which can make it difficult to study the specific effects of carbonic anhydrase inhibition.

Zukünftige Richtungen

There are several future directions for research involving BPA. One potential area of research is the development of more selective inhibitors of carbonic anhydrase, which could help to overcome some of the limitations associated with BPA. Another area of research is the study of the potential therapeutic applications of BPA, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could focus on the development of new synthetic methods for BPA, which could improve its availability and reduce its cost.

Synthesemethoden

BPA can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with biphenyl-2-amine to yield BPA. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-bromoacetophenone in the presence of a palladium catalyst, followed by the reaction with biphenyl-2-amine.

Wissenschaftliche Forschungsanwendungen

BPA has been widely used in scientific research due to its potential applications in the field of enzyme inhibition. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. BPA has also been used as a tool to study the structure and function of carbonic anhydrase, as well as other enzymes.

Eigenschaften

IUPAC Name |

N-[4-[(2-phenylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-15(23)21-17-11-13-18(14-12-17)26(24,25)22-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,22H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYKWJQSRBJEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5976421.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)

![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-fluorobenzamide](/img/structure/B5976468.png)

![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)

![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)

![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)